1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate
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Overview
Description
1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate is a chemical compound with the molecular formula C₁₄H₂₄Cl₃N₃. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with piperazine. The process involves the alkylation of piperazine with 1-(4-piperidinyl)ethyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors and precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace existing groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various alkyl halides and amines can be used as reagents.
Major Products Formed:
Oxidation: Various hydroxylated and carboxylated derivatives.
Reduction: Reduced forms of the compound.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism can vary depending on the application but often involves binding to active sites or allosteric sites on target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Piperazine
1-Methylpiperazine
4-Piperidinylpiperazine
Uniqueness: 1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-4-(1-piperidin-4-ylethyl)piperazine;dihydrate;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3.3ClH.2H2O/c1-11(12-3-5-13-6-4-12)15-9-7-14(2)8-10-15;;;;;/h11-13H,3-10H2,1-2H3;3*1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXAUIFWJVKHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N2CCN(CC2)C.O.O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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